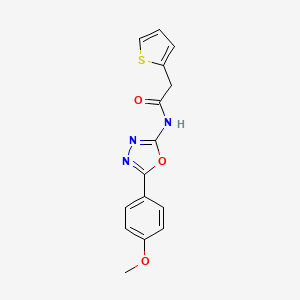
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a methoxyphenyl group. Its molecular formula is C15H14N4O3S with a molecular weight of approximately 354.38 g/mol. The presence of these functional groups suggests potential for diverse biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, derivatives containing the oxadiazole and thiophene rings have shown promising results against various pathogens. A notable study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Derivative 1 | 0.22 | Staphylococcus aureus |
| Derivative 2 | 0.25 | Staphylococcus epidermidis |
| Derivative 3 | 0.30 | Escherichia coli |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro assays conducted on various cancer cell lines revealed that the compound exhibited moderate cytotoxicity, particularly against leukemia cell lines . The screening included evaluations at concentrations of 10 µM against a panel of approximately sixty cancer cell lines.
Table 2: Anticancer Activity Summary
| Cell Line Type | IC50 (μM) | Sensitivity Level |
|---|---|---|
| Leukemia | 15.0 | High |
| Melanoma | 30.0 | Moderate |
| Breast Cancer | 50.0 | Low |
| Lung Cancer | >100 | Minimal |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a critical role in disrupting cellular processes in target organisms or cancer cells. This disruption may involve interference with nucleic acid synthesis or protein function .
Case Studies
- In Vivo Efficacy : A study involving tumor-bearing mice demonstrated that administration of the compound significantly suppressed tumor growth compared to control groups. This suggests potential for therapeutic application in oncology .
- Resistance Studies : Further investigations into resistance mechanisms have shown that certain bacterial strains can develop resistance to compounds with similar structures; thus, ongoing research is necessary to optimize these derivatives for clinical use .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-6-4-10(5-7-11)14-17-18-15(21-14)16-13(19)9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCZFXGSEXHGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














